4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
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Overview
Description
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group, a dimethylaminophenyl group, and a methyl group. Its molecular formula is C15H18N2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinemethanol with 4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: A simpler analog with similar reactivity but lacking the additional substituents.
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
2-Pyridinemethanol: Another analog with different substitution patterns affecting its reactivity and applications.
Uniqueness
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
59050-76-9 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-[[2-(dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O2/c1-11-16(20)14(13(10-19)9-17-11)8-12-6-4-5-7-15(12)18(2)3/h4-7,9,19-20H,8,10H2,1-3H3 |
InChI Key |
OVCYEAUCQPHFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CC2=CC=CC=C2N(C)C)CO |
Origin of Product |
United States |
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